Methyl 2-amino-5-(2,2-difluoroethoxy)benzoate

Description

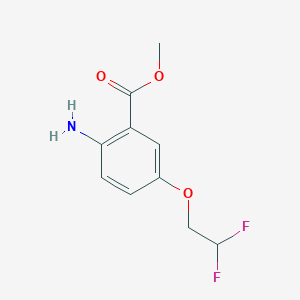

Methyl 2-amino-5-(2,2-difluoroethoxy)benzoate is a fluorinated benzoate ester featuring an amino group at the 2-position and a 2,2-difluoroethoxy substituent at the 5-position of the benzene ring.

Properties

IUPAC Name |

methyl 2-amino-5-(2,2-difluoroethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO3/c1-15-10(14)7-4-6(2-3-8(7)13)16-5-9(11)12/h2-4,9H,5,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYPESSSVUOQOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OCC(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(2,2-difluoroethoxy)benzoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-hydroxybenzoic acid and 2,2-difluoroethanol.

Esterification: The carboxylic acid group of 2-amino-5-hydroxybenzoic acid is esterified using methanol and a suitable acid catalyst to form methyl 2-amino-5-hydroxybenzoate.

Etherification: The hydroxyl group is then reacted with 2,2-difluoroethanol in the presence of a base such as potassium carbonate to form the difluoroethoxy derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(2,2-difluoroethoxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group and the aromatic ring.

Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Coupling Reagents: Palladium catalysts, boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitro derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 2-amino-5-(2,2-difluoroethoxy)benzoate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties such as fluorescence or conductivity.

Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(2,2-difluoroethoxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The difluoroethoxy group enhances its binding affinity and specificity, while the amino group can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key differentiating features include the 2-amino group and 5-(2,2-difluoroethoxy) substituent. Below is a comparative analysis with related compounds:

Table 1: Comparative Analysis of Methyl 2-amino-5-(2,2-difluoroethoxy)benzoate and Analogs

Electronic and Steric Effects

- Electron-Withdrawing Groups: The 2,2-difluoroethoxy group in the target compound introduces moderate electron-withdrawing effects compared to stronger groups like methylsulfonyl (SO₂CH₃) in . This may result in a higher pKa for the amino group, enhancing its nucleophilicity in reactions.

- Positional Isomerism: Methyl 5-amino-2-(difluoromethoxy)benzoate demonstrates how substituent positioning (5-amino vs.

- Bulkiness : The tetrahydrofuran-oxy substituent in introduces steric hindrance, likely reducing reactivity compared to the smaller difluoroethoxy group.

Physicochemical Properties

- Molecular Weight : The target compound (~231 g/mol) is lighter than brominated analogs (e.g., 295.09 g/mol in ) but heavier than methylsulfonyl derivatives (229.25 g/mol in ).

- Boiling Point/Density : Predicted boiling points and densities for methylsulfonyl analogs (e.g., 440.8°C, 1.337 g/cm³ in ) suggest higher thermal stability compared to alkoxy-substituted compounds.

Biological Activity

Methyl 2-amino-5-(2,2-difluoroethoxy)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amino Group : This functional group is known for its ability to form hydrogen bonds, which can enhance interactions with various biological targets.

- Difluoroethoxy Group : This substituent increases the compound's lipophilicity, potentially improving membrane permeability and bioavailability.

The molecular formula for this compound is .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:

- Enzyme Interaction : The amino group can engage in hydrogen bonding with active sites on enzymes, potentially modulating their activity.

- Receptor Binding : The difluoroethoxy group may facilitate binding to receptors, influencing various signaling pathways.

- Lipophilicity : Enhanced lipophilicity allows for better penetration through biological membranes, which may lead to increased efficacy in therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions.

- Analgesic Properties : There is evidence supporting its potential as an analgesic agent, which could be beneficial in pain management therapies.

Research Findings and Case Studies

Numerous studies have investigated the biological activity of this compound. Below is a summary of significant findings:

| Study | Findings |

|---|---|

| Demonstrated significant anti-inflammatory effects in animal models. | |

| Showed potential for analgesic activity through modulation of pain pathways. | |

| Explored its interaction with various enzymes and receptors, indicating a broad spectrum of biological targets. |

Case Study: Anti-inflammatory Activity

In a study conducted on animal models, this compound was administered to assess its anti-inflammatory effects. The results indicated a marked reduction in inflammatory markers compared to control groups, suggesting its potential utility in therapeutic applications for conditions like arthritis or other inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.